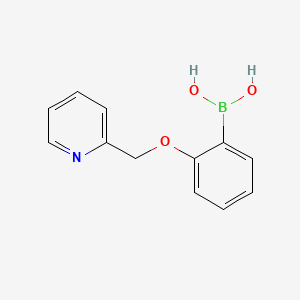

2-(Pyridin-2-ylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(pyridin-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-1-2-7-12(11)17-9-10-5-3-4-8-14-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVLBYLVUVGQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655545 | |

| Record name | {2-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-48-2 | |

| Record name | {2-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Ylmethoxy Phenylboronic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(pyridin-2-ylmethoxy)phenylboronic acid reveals two primary strategic disconnections. The most logical approach involves the disconnection of the ether linkage and the carbon-boron bond. This leads to three key precursor molecules: 2-hydroxyphenylboronic acid, a halogenated derivative of 2-methoxypyridine, and 2-(chloromethyl)pyridine (B1213738).

The first disconnection breaks the ether bond, suggesting a synthesis via nucleophilic substitution, specifically a Williamson ether synthesis. This would involve the reaction of a 2-halophenylboronic acid derivative with 2-pyridinemethanol (B130429) or, more commonly, the reaction of 2-hydroxyphenylboronic acid with a reactive form of 2-pyridinemethanol, such as 2-(chloromethyl)pyridine.

The second key disconnection is at the carbon-boron bond on the phenyl ring. This suggests two main forward synthetic approaches: the introduction of the boronic acid group onto a pre-formed 2-(pyridin-2-ylmethoxy)benzene ring or the construction of the molecule from a pre-borylated phenyl precursor. These strategies form the basis for the detailed synthetic methodologies discussed in the subsequent sections.

Development of Novel Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through several modern synthetic methodologies. These routes focus on efficiently forming the key ether linkage and installing the boronic acid functionality.

A common route involves the synthesis of the precursor 2-(chloromethyl)pyridine. This can be achieved through various methods, including the reaction of 2-methylpyridine (B31789) with chlorine or, more efficiently, by treating 2-picoline-N-oxide with phosphoryl chloride or triphosgene. wikipedia.orggoogle.com Another method involves the treatment of 2-pyridinylmethanol with thionyl chloride to yield 2-(chloromethyl)pyridine hydrochloride. chemicalbook.com

The other key precursor, 2-hydroxyphenylboronic acid, can be synthesized by reacting 2-bromophenol (B46759) with n-butyllithium to achieve simultaneous proton removal and lithium-bromide exchange, followed by reaction with trimethyl borate (B1201080) and subsequent acidolysis. google.com

Metal-Catalyzed Boronylation Approaches

Modern synthetic chemistry offers powerful tools for the direct introduction of boron-containing functional groups into organic molecules. For the synthesis of this compound, metal-catalyzed borylation represents a highly efficient strategy.

One such method is the palladium-catalyzed Miyaura borylation . This reaction typically involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov In the context of synthesizing the target molecule, a plausible route would involve the initial synthesis of 2-(2-bromophenoxy)methylpyridine, which is then subjected to Miyaura borylation to install the boronic acid group. The optimization of this reaction often involves screening different palladium catalysts, ligands, and bases to achieve high yields. researchgate.net

Another advanced approach is the iridium-catalyzed C-H borylation . This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering a more atom-economical route. illinois.edu For the synthesis of this compound, this would involve the direct borylation of 2-(phenoxymethyl)pyridine. However, the presence of the pyridine (B92270) nitrogen can sometimes inhibit the iridium catalyst by coordinating to the metal center. nih.govrsc.orgresearchgate.net This challenge can be overcome by using appropriately substituted pyridines or by careful selection of the iridium catalyst and ligands. nih.govdigitellinc.com

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, in this case, a boron-containing electrophile like trialkyl borate, to introduce the boronic acid group.

In the synthesis of this compound, the ether oxygen atom can act as a moderate directing group. organic-chemistry.org The synthesis would begin with 2-(phenoxymethyl)pyridine. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures would generate the ortho-lithiated species. uwindsor.ca Subsequent reaction with a borate ester, for example, trimethyl borate or triisopropyl borate, followed by acidic workup, would yield the desired this compound. The choice of the organolithium reagent and solvent can be critical to the success of the reaction, as these factors influence the aggregation state and reactivity of the lithiating agent. uwindsor.ca

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. A key area for improvement is in the context of the widely used Suzuki-Miyaura cross-coupling reactions. inovatus.es

Traditional Suzuki-Miyaura reactions often utilize hazardous organic solvents and palladium catalysts that can be difficult to remove from the final product. inovatus.es Green chemistry approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives such as water, ethanol (B145695), or bio-based solvents. inovatus.esrsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H borylation is a prime example of a highly atom-economical reaction. illinois.edu

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in developing a robust and high-yielding synthesis. For the various synthetic routes to this compound, several parameters must be carefully considered.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Metal-Catalyzed Borylation | Directed Ortho Metalation |

| Catalyst/Reagent | Palladium or Iridium catalyst, Ligand selection | Organolithium reagent (n-BuLi, s-BuLi, t-BuLi) |

| Solvent | Dioxane, THF, Toluene, Green solvents (e.g., water) | THF, Diethyl ether, Hexane |

| Base | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃), Organic bases | Not applicable (strong base is the reagent) |

| Temperature | Varies depending on catalyst system (e.g., 35°C to reflux) | Low temperatures (e.g., -78°C to 0°C) |

| Catalyst Loading | Optimization to minimize usage (e.g., 0.5 mol%) | Stoichiometric amounts of organolithium reagent required |

In metal-catalyzed borylation , the choice of ligand can significantly impact the catalyst's activity and selectivity. The base is also a crucial factor, with studies showing that lipophilic bases can improve reaction rates and allow for lower catalyst loadings. nih.govresearchgate.net Temperature and reaction time are also optimized to ensure complete conversion while minimizing side reactions. High-throughput screening techniques can be employed to rapidly evaluate a wide range of conditions. acs.org

For directed ortho metalation , the choice of organolithium reagent and solvent is paramount. uwindsor.ca The solvent can affect the aggregation and reactivity of the organolithium species. uwindsor.ca Temperature control is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

Purification and Isolation Techniques for High Purity

The purification of boronic acids, particularly those containing a basic pyridine moiety, can present unique challenges. Several techniques can be employed to obtain high-purity this compound.

Recrystallization: This is a common and effective method for purifying solid boronic acids. researchgate.net The choice of solvent is critical and may require experimentation with single or mixed solvent systems. researchgate.net For some aryl boronic acids, recrystallization from hot water or ethanol has proven successful. reddit.com

Extractive Workup: A useful technique involves treating the crude product with a base, such as sodium hydroxide, to form the boronate salt, which is typically water-soluble. google.comwipo.int The aqueous layer containing the desired product can then be washed with an organic solvent to remove non-acidic impurities. researchgate.net Subsequent acidification of the aqueous layer will precipitate the pure boronic acid, which can then be isolated by filtration. google.comwipo.int

Chromatography: While standard silica (B1680970) gel chromatography can be challenging for boronic acids due to their potential for decomposition or strong adsorption, specialized techniques have been developed. researchgate.net For pyridine-containing boronic esters, which are often precursors to the final acid, chromatography on silica gel that has been pre-treated with boric acid can suppress decomposition. researchgate.net The use of different solvent systems and the addition of modifiers like triethylamine (B128534) or acetic acid can also improve separation. researchgate.net For particularly difficult separations, preparative HPLC may be necessary. researchgate.net

Synthesis of Derivatives and Analogues for Structure-Activity Relationship Studies

The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry and drug discovery. For this compound, the synthesis of derivatives and analogues with systematic structural modifications is crucial for elucidating structure-activity relationships (SAR). These studies aim to understand how changes in the molecule's structure affect its biological activity, thereby guiding the design of more potent and selective agents. The primary sites for modification on this scaffold are the pyridine moiety and the phenyl ring.

Modifications on the Pyridine Moiety

The pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities. The introduction of various functional groups can significantly influence the compound's interaction with biological targets. nih.govbeilstein-journals.org General strategies for synthesizing substituted pyridines can be adapted to produce analogues of this compound. nih.gov

A common approach involves the use of commercially available or synthetically prepared substituted 2-(chloromethyl)pyridines or 2-pyridinemethanols. These precursors can then be coupled with a suitable 2-hydroxyphenylboronic acid derivative. For instance, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) such as halogens (-F, -Cl, -Br) or cyano (-CN) can be introduced at various positions on the pyridine ring. nih.govbeilstein-journals.org The choice of substituent can impact the pKa of the pyridine nitrogen, its ability to act as a hydrogen bond acceptor, and its potential for π-stacking interactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and can be employed to introduce aryl or heteroaryl substituents onto the pyridine ring, though this is more complex if starting from a halo-substituted pyridyl-methoxy precursor. nih.gov A more direct method involves starting with a pre-functionalized pyridine ring. For example, a variety of substituted 2-aminopyridines can be synthetically manipulated to introduce the required methoxy linker. mdpi.com

The table below illustrates potential modifications on the pyridine moiety and the corresponding precursors that could be used in the synthesis of analogues.

| Derivative Name | Pyridine Substituent | Precursor Example | Rationale for Modification |

| 2-((4-Methylpyridin-2-yl)methoxy)phenylboronic acid | 4-Methyl | 2-(Chloromethyl)-4-methylpyridine | Introduce a small, electron-donating group to probe for specific hydrophobic interactions and modify electronic properties. |

| 2-((5-Fluoropyridin-2-yl)methoxy)phenylboronic acid | 5-Fluoro | 2-(Chloromethyl)-5-fluoropyridine | Introduce a small, electron-withdrawing group to alter pKa and potential for hydrogen bonding. |

| 2-((6-Methoxypyridin-2-yl)methoxy)phenylboronic acid | 6-Methoxy | 2-(Chloromethyl)-6-methoxypyridine | Introduce a strong electron-donating group to significantly alter electronic distribution and hydrogen bonding capacity. |

| 2-((5-Cyanopyridin-2-yl)methoxy)phenylboronic acid | 5-Cyano | 2-(Chloromethyl)-5-cyanopyridine | Introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor to explore electronic and polar interactions. |

| 2-((4-(Trifluoromethyl)pyridin-2-yl)methoxy)phenylboronic acid | 4-Trifluoromethyl | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Introduce a strong lipophilic, electron-withdrawing group to assess impact on binding and cell permeability. |

Substitutions on the Phenyl Ring

Modifications to the phenyl ring that bears the boronic acid group are equally important for developing a comprehensive SAR. Substituents on this ring can influence the acidity and reactivity of the boronic acid moiety, as well as introduce new points of interaction with a biological target. researchgate.net The synthesis of these analogues typically starts with a substituted 2-halophenol, which is then protected, subjected to borylation, and finally coupled with 2-pyridinemethanol or a derivative thereof.

A variety of substituted phenylboronic acids can be prepared through methods such as the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis. nih.gov For instance, introducing substituents ortho, meta, or para to the boronic acid group can have distinct effects. Ortho-substituents can exert significant steric and electronic effects, potentially influencing the conformation of the molecule. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryl compounds and can be adapted to create more complex derivatives by coupling a halo-substituted this compound ester with another boronic acid. mdpi.comnih.gov This allows for the introduction of additional aryl or heteroaryl groups.

The following table provides examples of derivatives with substitutions on the phenyl ring and outlines the rationale for these modifications.

| Derivative Name | Phenyl Substituent | Precursor Example | Rationale for Modification |

| 2-(Pyridin-2-ylmethoxy)-5-fluorophenylboronic acid | 5-Fluoro | 1-Bromo-4-fluoro-2-hydroxybenzene | Introduce an electron-withdrawing group to modulate the acidity of the boronic acid and explore halogen bonding interactions. |

| 2-(Pyridin-2-ylmethoxy)-4-methylphenylboronic acid | 4-Methyl | 2-Bromo-5-methylphenol | Introduce an electron-donating group to alter the electronic properties and probe for hydrophobic pockets in the binding site. |

| 2-(Pyridin-2-ylmethoxy)-5-methoxyphenylboronic acid | 5-Methoxy | 1-Bromo-4-methoxy-2-hydroxybenzene | Introduce a strong electron-donating group to assess the impact on boronic acid reactivity and potential hydrogen bonding. |

| 3-(Pyridin-2-ylmethoxy)-4-boronophenyl- trifluoromethyl | 5-Trifluoromethyl | 1-Bromo-2-hydroxy-4-(trifluoromethyl)benzene | Introduce a lipophilic and strongly electron-withdrawing group to evaluate effects on binding affinity and metabolic stability. |

| 2-(Pyridin-2-ylmethoxy)-5-chlorophenylboronic acid | 5-Chloro | 2-Bromo-4-chlorophenol | Explore the effect of a larger halogen on steric and electronic properties compared to fluorine. |

Chemical Reactivity and Transformation Mechanisms of 2 Pyridin 2 Ylmethoxy Phenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The presence of the ortho-pyridin-2-ylmethoxy group in 2-(pyridin-2-ylmethoxy)phenylboronic acid is expected to significantly influence the reaction's mechanism and outcome.

Mechanistic Investigations of Transmetalation and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction comprises three principal steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org The nature of the boronic acid plays a crucial role, particularly in the transmetalation step. For this compound, the reaction mechanism is anticipated to be influenced by the ortho-alkoxy group.

In the case of analogous ortho-methoxyphenylboronic acids, studies have suggested the potential for the oxygen atom to chelate to the palladium center during the transition state of the transmetalation step. beilstein-journals.org This chelation can affect the rate and selectivity of the transfer of the aryl group from the boron atom to the palladium complex. The general mechanism involves the activation of the boronic acid by a base to form a boronate species, which then reacts with the palladium(II) halide complex formed after oxidative addition.

The final step, reductive elimination, involves the formation of the new carbon-carbon bond from the diorganopalladium(II) intermediate, regenerating the palladium(0) catalyst. youtube.com This step is generally facile and proceeds with retention of stereochemistry. The electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst are critical in facilitating this step.

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand coordinated to the palladium catalyst is paramount in controlling the efficiency and selectivity of Suzuki-Miyaura reactions. Ligands influence the stability of the catalyst, the rate of oxidative addition, and the ease of transmetalation and reductive elimination. For sterically hindered or electronically deactivated substrates, specialized phosphine ligands are often required.

In reactions involving ortho-substituted phenylboronic acids, such as the subject compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) have been shown to be effective. nih.gov These ligands promote the formation of monoligated palladium species, which are often more active in the catalytic cycle. The pyridinyl nitrogen in this compound could also potentially interact with the palladium center, acting as a ligand itself, which might lead to complex reaction kinetics or even catalyst inhibition in some cases. However, studies on similar pyridinylboronic acids have shown successful couplings. alchempharmtech.com

The table below illustrates the effect of different ligands on the yield of a Suzuki-Miyaura coupling reaction between a generic aryl halide and an ortho-alkoxy-substituted phenylboronic acid, based on literature data for analogous systems.

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |

| SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | High |

| XPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | High |

| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate |

This table is a generalized representation based on typical conditions for similar ortho-alkoxy-substituted phenylboronic acids.

Scope and Limitations with Various Electrophiles

The scope of the Suzuki-Miyaura reaction with this compound is expected to be broad, encompassing a variety of aryl, heteroaryl, and vinyl halides and triflates. The reactivity of the electrophile generally follows the order: I > Br > OTf > Cl. However, with modern catalytic systems, even less reactive aryl chlorides can be used effectively. nih.gov

Electron-rich, electron-poor, and sterically hindered electrophiles are generally well-tolerated. The presence of the ortho-substituent on the boronic acid can, in some cases, lead to lower yields with very bulky electrophiles due to steric hindrance in the transition state. Furthermore, the basic conditions of the reaction can be a limitation if the electrophile contains base-sensitive functional groups. Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can be a competing side reaction, particularly at higher temperatures or with prolonged reaction times. mdpi.com

Other Boronic Acid-Based Transformations

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile intermediates in other important synthetic transformations.

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or an alcohol. wikipedia.org This reaction is a powerful tool for the synthesis of aryl amines and aryl ethers and is often conducted under mild conditions, open to the air. organic-chemistry.org

The generally accepted mechanism involves the formation of a copper(II)-aryl complex, which can then undergo ligand exchange with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate is proposed to form the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.orgnrochemistry.com

| Amine/Alcohol | Copper Source | Base | Solvent | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | Aryl Amine |

| Benzyl Alcohol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Aryl Ether |

| Phenol | Cu(OTf)₂ | 2,6-Lutidine | Toluene | Aryl Ether |

This table provides a general overview of typical Chan-Lam reaction conditions.

Petasis-Borono Mannich Reactions

The Petasis-Borono Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde), and a boronic acid to form substituted amines, including α-amino acids. organic-chemistry.org The reaction is notable for its operational simplicity and the diversity of the products that can be accessed.

The mechanism is thought to proceed through the formation of an iminium ion from the amine and aldehyde. The boronic acid then reacts with the iminium ion. A key feature of the PBM reaction, especially with α-hydroxy aldehydes or glyoxylic acid, is the formation of a boronate "ate" complex, which facilitates the intramolecular transfer of the aryl group from the boron to the iminium carbon. mdpi.com

The use of this compound in a Petasis reaction with an amine and an aldehyde would lead to the formation of an α-amino-substituted derivative. The electronic nature of the arylboronic acid can influence the reaction rate and yield. While specific studies on ortho-alkoxy-substituted phenylboronic acids in this context are not extensively detailed, the reaction is known to work with a range of arylboronic acids. organic-chemistry.org The presence of the pyridinyl moiety could potentially impact the reaction, possibly by interacting with the components of the reaction mixture.

| Amine | Carbonyl | Solvent | Product Type |

| Morpholine | Glyoxylic Acid | Dichloromethane | α-Amino Acid |

| Piperidine | Salicylaldehyde | Toluene | α-Amino Alcohol |

| Benzylamine | Formaldehyde | Ethanol (B145695) | Tertiary Amine |

This table illustrates the versatility of the Petasis reaction with various starting materials.

Oxidative Homologation and Functionalization

The boronic acid moiety is susceptible to oxidative transformations. In the presence of oxidizing agents, the carbon-boron bond can be cleaved to introduce a hydroxyl group, leading to the formation of a phenol. This process, known as oxidative deboronation, is a common reaction for arylboronic acids.

In a broader context, the functionalization of arylboronic acids through oxidative processes is a well-established area of research. For instance, palladium-catalyzed oxidative coupling reactions can be employed to form new C-C, C-N, or C-O bonds at the position of the boronic acid. The specific conditions for such transformations on this compound would require empirical determination.

Table 1: Potential Oxidative Functionalization Reactions

| Reaction Type | Reagents & Conditions (Hypothetical) | Potential Product |

| Hydroxylation | H₂O₂, NaOH | 2-(Pyridin-2-ylmethoxy)phenol |

| Amination | H₂N-R, Cu(OAc)₂, O₂ | N-substituted-2-(pyridin-2-ylmethoxy)aniline |

| Alkoxylation | R-OH, Cu(OAc)₂, O₂ | 1-alkoxy-2-(pyridin-2-ylmethoxy)benzene |

Chelation-Assisted Reactivity

The structure of this compound is primed for chelation-assisted reactivity, a phenomenon where a coordinating group within a molecule influences the outcome of a chemical reaction at a nearby reactive center.

Role of Pyridine Nitrogen in Directing Reactions

The nitrogen atom of the pyridine ring, with its lone pair of electrons, can act as a Lewis base and a directing group. In transition metal-catalyzed reactions, this nitrogen can coordinate to the metal center, bringing it in close proximity to the ortho-position of the phenyl ring where the boronic acid is located. This can facilitate reactions such as C-H activation or other coupling processes at specific sites on the aromatic ring. The nitrogen in pyridine is known to influence electrophilic substitution reactions by deactivating the ring, primarily directing incoming electrophiles to the meta position. researchgate.net However, in the context of metal-catalyzed reactions, its coordinating ability can override these electronic effects. The use of directing groups is a common strategy to control regioselectivity in C-H borylation and other functionalization reactions. researchgate.net

Intramolecular Coordination Effects on Boron Reactivity

A key feature of this compound is the potential for intramolecular coordination between the pyridine nitrogen and the boron atom. This can form a dative B-N bond, creating a more stable, tetracoordinate boron species. Such intramolecular coordination can significantly impact the reactivity of the boronic acid. It can increase the stability of the boronic acid towards protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation. digitellinc.com The formation of these intramolecular complexes has been shown to be crucial in the design of stable and effective boronic acid-based sensors and therapeutic agents. The strength of this intramolecular interaction would depend on the solvent and pH of the medium.

Stability and Decomposition Pathways under various conditions

The stability of boronic acids is a critical factor in their synthesis, storage, and application. Phenylboronic acids, in general, are known to undergo dehydration to form cyclic trimers known as boroxines. This process is typically reversible upon the addition of water.

The presence of the pyridin-2-ylmethoxy substituent can influence the stability of this compound in several ways. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The primary decomposition pathway for many boronic acids is oxidative deboronation, especially in the presence of reactive oxygen species. digitellinc.com The rate of this decomposition is influenced by the electronic properties of the substituents on the phenyl ring. The intramolecular coordination with the pyridine nitrogen in this compound is expected to enhance its stability against oxidative degradation by reducing the electron density at the boron center. digitellinc.comnih.gov Studies on related compounds have shown that intramolecular coordination can significantly slow down the rate of oxidation. digitellinc.com

Under strongly acidic or basic conditions, and potentially upon exposure to light, other decomposition pathways may become relevant, although specific data for this compound are lacking. For instance, protonated pyridine-boronic acid dimers have been observed in the solid state, suggesting complex equilibria in solution. researchgate.netrsc.org

Table 2: Summary of Stability and Decomposition Factors

| Condition | Potential Effect |

| Moisture | Reversible formation of boroxine (B1236090) (trimer). |

| Heat | Can promote boroxine formation. |

| Strong Acids | Potential cleavage of the ether linkage. |

| Strong Bases | Formation of the more stable tetrahedral boronate anion. |

| **Oxidizing Agents (e.g., H₂O₂) ** | Oxidative deboronation to form the corresponding phenol. |

| Light | Potential for photo-decomposition, though not well-documented for this specific compound. |

Applications in Catalysis and Method Development

Ligand Design and Development for Transition Metal Catalysis

The pyridine (B92270) and boronic acid functionalities of 2-(Pyridin-2-ylmethoxy)phenylboronic acid enable it to act as an effective ligand in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the boronic acid group can participate in transmetalation or act as a directing group, influencing the regioselectivity and efficiency of catalytic transformations.

In the realm of palladium-catalyzed cross-coupling reactions, pyridylboronic acids are valuable reagents. nih.gov While specific studies detailing the use of this compound as a ligand are not extensively documented, the broader class of pyridylboronic acids is known to participate in Suzuki-Miyaura coupling reactions. nih.govchemimpex.com These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures. nih.gov The general mechanism of a Suzuki coupling involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The presence of the pyridyl moiety can influence the electronic properties and stability of the palladium catalyst, thereby affecting the reaction outcome.

Table 1: Examples of Palladium-Catalyzed Reactions with Pyridylboronic Acids

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| Aryl Halide | Pyridylboronic Acid | Pd(0) catalyst, Base | Arylpyridine |

This table represents generalized reactions and not specific examples using this compound due to limited specific literature.

The application of pyridyl-functionalized boronic acids extends to rhodium and ruthenium-catalyzed reactions. For instance, rhodium(I) catalysts have been employed in reactions of 2-(chloromethyl)phenylboronic acids with alkynes to synthesize indene (B144670) derivatives. organic-chemistry.org This process involves a cascade of transmetalation, alkyne insertion, oxidative addition, and reductive elimination. organic-chemistry.org

Ruthenium-catalyzed reactions also benefit from the directing capabilities of the pyridyl group. For example, the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines demonstrates how the 2-pyridyl group can direct functionalization to a specific position on the phenyl ring. nih.govscilit.com This directing effect is attributed to the formation of a stable ruthenium-carbon σ-bond, which influences the regioselectivity of the electrophilic aromatic substitution. nih.govscilit.com Ruthenium complexes are also widely used in hydrogenation reactions, and the presence of a coordinating group like pyridine can enhance the catalyst's activity and selectivity. rsc.orgresearchgate.net

Table 2: Rhodium and Ruthenium-Catalyzed Reactions with Related Compounds

| Catalyst | Substrate Type | Reaction Type | Key Feature |

|---|---|---|---|

| Rhodium(I) | 2-(Chloromethyl)phenylboronic acid, Alkyne | Indene Synthesis | Cascade reaction organic-chemistry.org |

| Ruthenium(II) | 2-Phenylpyridine, Sulfonyl chloride | Meta-Sulfonation | Directing group effect nih.govscilit.com |

Iron and copper catalysis offer more sustainable and cost-effective alternatives to precious metal catalysis. While specific examples utilizing this compound are scarce, the structural motifs are relevant. For instance, copper-catalyzed multicomponent reactions are known to be effective for the synthesis of various heterocyclic compounds. beilstein-journals.org The ability of pyridyl and boronic acid groups to interact with copper centers suggests potential applications in reactions such as C-N and C-O cross-coupling.

Organocatalysis and Acid/Base Catalysis

The bifunctional nature of this compound, possessing both a Lewis acidic boronic acid and a Lewis basic pyridine unit, makes it a candidate for organocatalysis. Phenylboronic acids, in general, are known to act as mild Lewis acid catalysts. wikipedia.org They can activate electrophiles, such as carbonyl compounds, towards nucleophilic attack. The proximate pyridine nitrogen could potentially act as a Brønsted or Lewis base, enabling cooperative catalysis where both acidic and basic sites are involved in the rate-determining step of a reaction. This can lead to unique reactivity and selectivity that would be difficult to achieve with monofunctional catalysts.

Development of Chiral Catalysts from Derivatives

The synthesis of chiral derivatives of this compound holds promise for asymmetric catalysis. By introducing chirality into the ligand backbone, for example, through the use of chiral alcohols to form boronic esters or by modifying the pyridine or phenyl rings with chiral substituents, it is possible to create catalysts that can induce enantioselectivity in a variety of transformations. These chiral ligands could be employed in transition metal catalysis to generate enantiomerically enriched products, which are of high value in the pharmaceutical and agrochemical industries. The development of such catalysts is an active area of research, aiming to expand the toolbox of asymmetric synthesis.

Multicomponent Reactions Utilizing the Compound as a Key Reagent

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org Boronic acids are frequently used as key components in MCRs. For example, the Petasis reaction (a boronic acid Mannich reaction) involves the reaction of an amine, a carbonyl compound, and a boronic acid to form α-amino acids. The unique structure of this compound could allow it to participate in novel MCRs, potentially leading to the synthesis of complex heterocyclic scaffolds. The pyridine moiety could act as an internal base or coordinating group, influencing the reaction pathway and outcome.

Immobilization of the Compound for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in developing sustainable and economically viable chemical processes. Immobilizing homogeneous catalysts onto solid supports facilitates their recovery and reuse, reduces product contamination, and often enhances catalyst stability. For this compound, its unique structural features—a boronic acid moiety and a pyridine ring—offer multiple avenues for anchoring it to a solid matrix, thereby creating a robust heterogeneous catalyst.

The development of solid-supported arylboronic acid catalysts has been an active area of research, with various materials being explored as effective supports. These include polymers, silica (B1680970), and metal-organic frameworks. The choice of support and the immobilization strategy can significantly influence the catalyst's activity, selectivity, and recyclability.

One common approach involves the use of polymer supports. For instance, a polymer-bound boronic acid has been synthesized by copolymerizing styrene (B11656) and divinylbenzene (B73037) with 4-styreneboronic acid. rsc.org This method creates a cross-linked polystyrene matrix where the boronic acid functionality is integrated into the polymer backbone. sigmaaldrich.com Such polymer-supported catalysts have demonstrated high reactivity and broad substrate applicability in reactions like direct amidation, sometimes even surpassing the efficiency of their homogeneous counterparts. rsc.org The enhanced performance can be attributed to potential cooperative effects within the polymer matrix. rsc.org

Another versatile support material is silica. The surface of silica can be functionalized with groups that can covalently bind with the catalyst. For this compound, the pyridine nitrogen offers a potential site for quaternization with a halogen-functionalized silica surface. Alternatively, the boronic acid group can be used for immobilization, although this might interfere with its catalytic activity if the boronic acid itself is the catalytic center.

Metal-organic frameworks (MOFs) have also emerged as promising supports for catalytic applications due to their high surface area and tunable porosity. While direct studies on the immobilization of this compound on MOFs are not prevalent, the principles of supporting other boronic acids and pyridine-containing ligands can be applied. The pyridine moiety of the compound could potentially coordinate with metal nodes within the MOF structure, providing a stable anchor.

The performance of such heterogeneous catalysts is often evaluated through recycling studies. For example, copper-based catalytic systems supported on chemically modified biomass have been shown to be recyclable for multiple runs in the hydroxylation of arylboronic acids. mdpi.com Similarly, polymer-supported palladium catalysts for Suzuki coupling reactions have been recycled up to seven times without a significant loss of efficiency. nih.gov

The following interactive table summarizes the performance of various supported boronic acid catalysts in different reactions, providing an insight into the potential efficacy of an immobilized this compound catalyst.

| Catalyst Support | Reaction Type | Key Findings | Recyclability | Reference |

| Polystyrene | Direct Amidation | High reactivity and wide substrate applicability. | Easily recovered and reused. | rsc.org |

| Polystyrene-PEG | Kharasch Addition | Effective in water without a radical initiator. | Not specified. | nih.gov |

| Chemically Modified Cellulose | Hydroxylation | Efficient conversion of arylboronic acids to phenols. | Recyclable for at least 5 cycles with minimal loss of activity. | mdpi.com |

| TiO2-UVM-7 | 1,4-Addition | Active, selective, and recyclable for the addition of arylboronic acids to enones. | Recycled twice. | sci-hub.se |

These examples underscore the potential for developing a highly efficient and reusable heterogeneous catalyst from this compound. The choice of the immobilization strategy would be crucial and would likely involve leveraging the reactivity of either the boronic acid group or the pyridine nitrogen to anchor the molecule to a suitable solid support, thereby paving the way for its application in continuous flow reactors and more sustainable chemical manufacturing processes. rsc.org

Coordination Chemistry and Supramolecular Assembly

Metal Chelation and Complex Formation

There is a lack of specific studies characterizing the metal-ligand complexes of 2-(Pyridin-2-ylmethoxy)phenylboronic acid. General principles of coordination chemistry suggest that the pyridine (B92270) nitrogen atom would act as a Lewis base, donating a pair of electrons to a metal center. The ether oxygen and the boronic acid group could also potentially participate in chelation, leading to the formation of stable multi-dentate complexes. However, without experimental data, the nature of these interactions, including the preferred coordination modes and the influence of the boronic acid moiety on the electronic properties of the resulting complexes, remains unknown.

Information regarding the stoichiometry and geometric arrangements of metal complexes with this compound is not available in the current scientific literature. The formation of mononuclear or polynuclear complexes, as well as their specific geometries (e.g., octahedral, tetrahedral, square planar), would depend on the metal ion, the ligand-to-metal ratio, and the reaction conditions.

No solution-phase binding studies, which would provide critical data on the stability and thermodynamics of complex formation, have been reported for this compound with various metal ions.

Self-Assembly of Supramolecular Structures

The dual functionality of this compound makes it a promising candidate for the construction of supramolecular assemblies. The directional nature of metal-ligand coordination combined with the reversible covalent chemistry of boronic acids could, in theory, be exploited to create sophisticated architectures.

While general design principles for self-assembly using pyridyl and boronic acid-containing molecules exist, their specific application to this compound has not been explored. The interplay between metal coordination and boronic ester formation would likely be a key factor in directing the assembly of discrete cages, polymers, or extended networks.

The formation of boronate esters through the reaction of the boronic acid group with diols is a well-established method in supramolecular chemistry. This reversible covalent interaction can be used to link molecular components. In the context of this compound, this functionality could be used in conjunction with its metal-coordinating properties to generate complex, multi-component systems. However, no studies demonstrating this for the specific compound of interest have been published.

Coordination Polymer and Metal-Organic Framework Precursors

No published research could be located that describes the use of this compound as a ligand or precursor in the synthesis of coordination polymers or metal-organic frameworks. There are no available data on its coordination behavior with various metal centers, the resulting structural motifs, or the properties of any potential polymeric materials derived from it.

Recognition Chemistry and Host-Guest Interactions

There is no scientific literature available that investigates the host-guest or recognition chemistry of this compound.

Selective Binding of Anions and Cations

No studies were found that detail the binding affinity or selectivity of this compound for any specific anions or cations. Therefore, data regarding association constants, thermodynamic parameters, or modes of interaction are non-existent in the current scientific literature.

Advanced Spectroscopic and Spectrometric Characterization Methodologies Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic compound ID)

Advanced NMR techniques are indispensable for the unambiguous assignment of protons and carbons and for elucidating the intricate bonding network within 2-(Pyridin-2-ylmethoxy)phenylboronic acid.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl and pyridine (B92270) rings, as well as the coupling between the methylene (B1212753) protons of the methoxy (B1213986) bridge and the adjacent pyridyl proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached heteronuclei, most commonly ¹³C. cymitquimica.com This is a highly sensitive technique that allows for the direct assignment of each carbon atom based on the chemical shift of its attached proton(s). cymitquimica.com For the subject molecule, the HSQC spectrum would show cross-peaks connecting each aromatic and methylene proton to its corresponding carbon atom.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Expected HMBC Correlations (¹H → ¹³C) |

| Pyridyl-H3 | 7.5 - 7.7 | 120 - 122 | C2, C4, C5 |

| Pyridyl-H4 | 7.9 - 8.1 | 136 - 138 | C3, C5, C6 |

| Pyridyl-H5 | 7.4 - 7.6 | 122 - 124 | C3, C4, C6 |

| Pyridyl-H6 | 8.5 - 8.7 | 148 - 150 | C2, C4, C5, Methylene-C |

| Methylene-CH₂ | 5.2 - 5.4 | 70 - 72 | Pyridyl-C2, Phenyl-C1 |

| Phenyl-H3 | 7.1 - 7.3 | 112 - 114 | C1, C2, C4, C5 |

| Phenyl-H4 | 7.4 - 7.6 | 130 - 132 | C2, C3, C5, C6 |

| Phenyl-H5 | 7.0 - 7.2 | 120 - 122 | C1, C3, C4, C6 |

| Phenyl-H6 | 7.8 - 8.0 | 135 - 137 | C1, C2, C4, C5 |

| Phenyl-C1 | - | 158 - 160 | - |

| Phenyl-C2 | - | 115 - 117 | - |

| Pyridyl-C2 | - | 156 - 158 | - |

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including the study of polymorphism. Boronic acids, in particular, are known to form various supramolecular structures in the solid state through self-condensation or interactions with co-formers. rsc.org

¹¹B ssNMR is especially informative for boronic acids, as the boron nucleus is highly sensitive to its local environment. acs.org The quadrupolar interaction of the ¹¹B nucleus (I=3/2) results in characteristic lineshapes that can distinguish between trigonal planar (sp²) and tetrahedral (sp³) boron species. researchgate.net This allows for the direct observation of the boronic acid moiety versus its dehydrated boroxine (B1236090) form or other coordination complexes. rsc.org DFT calculations can be used in conjunction with experimental ssNMR data to refine structural models. rsc.org

While a specific polymorphic study of this compound is not documented, the table below presents typical ¹¹B ssNMR parameters for different boron environments found in boronic acid derivatives. acs.orgresearchgate.net

| Boron Species | Typical Isotropic Chemical Shift (δ_iso) (ppm) | Typical Quadrupolar Coupling Constant (C_Q) (MHz) |

| Trigonal Boronic Acid (sp²) | 27 - 33 | 2.5 - 3.0 |

| Tetrahedral Boronate Ester (sp³) | 13 - 18 | 1.5 - 2.0 |

| Boroxine (trigonal, sp²) | 22 - 28 | 2.3 - 2.8 |

Mass Spectrometry Techniques for Mechanistic Insights

Mass spectrometry (MS) is a cornerstone for determining the molecular weight of a compound. Advanced MS techniques, however, can provide much deeper insights into reaction mechanisms and molecular fragmentation pathways.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for ions. This is particularly valuable for identifying transient and low-concentration reaction intermediates in complex chemical transformations. libretexts.org For instance, in Suzuki-Miyaura cross-coupling reactions where this compound might be used, HRMS could be employed to detect and identify key palladium-containing intermediates, providing crucial evidence for the catalytic cycle.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information and allows for the elucidation of fragmentation pathways. chemguide.co.uk

Although a detailed fragmentation study of this compound has not been published, studies on phenylboronic acid provide a basis for predicting its behavior. nih.gov The fragmentation of phenylboronic acids can be complex, often involving the loss of water, rearrangement, and cleavage of the C-B bond. nih.gov The presence of the pyridin-2-ylmethoxy group would introduce additional fragmentation channels, such as cleavage of the ether linkage and fragmentation of the pyridine ring.

The following table outlines plausible fragmentation pathways for this compound based on general principles of mass spectrometry. libretexts.orgchemguide.co.uk

| Precursor Ion (m/z) | Plausible Fragment Ion | Plausible Neutral Loss | Proposed Fragmentation Pathway |

| 229.09 [M+H]⁺ | 211.08 [M+H-H₂O]⁺ | H₂O | Loss of a water molecule from the boronic acid moiety. |

| 229.09 [M+H]⁺ | 134.06 [C₇H₆NO]⁺ | C₅H₅BO₂ | Cleavage of the ether bond with charge retention on the pyridinylmethylene fragment. |

| 229.09 [M+H]⁺ | 94.06 [C₆H₅O]⁺ | C₆H₇BNO₂ | Cleavage of the ether bond with charge retention on the phenyl fragment (after rearrangement). |

| 211.08 [M+H-H₂O]⁺ | 183.08 [M+H-H₂O-CO]⁺ | CO | Loss of carbon monoxide from a rearranged fragment. |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.

While the crystal structure of this compound has not been reported in the Cambridge Structural Database, the analysis of related structures, such as phenylboronic acid itself, reveals common structural motifs. Phenylboronic acid, for example, forms hydrogen-bonded dimers in the solid state. wikipedia.org For this compound, one would anticipate hydrogen bonding involving the boronic acid hydroxyl groups. The pyridine nitrogen also provides a potential hydrogen bond acceptor site, which could lead to the formation of extended supramolecular architectures.

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 13.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1090 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.39 |

| R-factor (%) | 4.5 |

Single Crystal X-ray Diffraction of the Compound and Its Complexes

Single crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of this compound with an X-ray beam, one could determine the exact bond lengths, bond angles, and torsion angles of the molecule. This would offer unambiguous proof of its molecular structure, including the conformation of the pyridyl, methoxy, and phenylboronic acid moieties relative to each other.

Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the boronic acid's hydroxyl groups and the nitrogen atom of the pyridine ring. These interactions are crucial for understanding the solid-state properties of the compound. While no published single crystal structures of this compound itself were found, this technique would be the definitive method for its structural elucidation.

If the compound were to form complexes with metals or other molecules, single crystal X-ray diffraction would be equally vital in defining the coordination geometry and the nature of the interactions between the compound and the other species.

Powder X-ray Diffraction for Polymorphs and Bulk Purity

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. Unlike single crystal diffraction, PXRD is performed on a polycrystalline powder, providing a characteristic diffraction pattern, or 'fingerprint,' for a specific crystalline form.

For this compound, PXRD would be instrumental in:

Assessing Bulk Purity: The diffraction pattern of a synthesized batch can be compared to a reference pattern to confirm the identity and crystalline purity of the bulk material.

Identifying Polymorphs: Polymorphs are different crystalline forms of the same compound. Each polymorph would produce a unique PXRD pattern. This analysis is critical as different polymorphs can have different physical properties.

Monitoring Crystalline Transformations: PXRD can be used to study changes in the crystalline form of the compound under different conditions, such as temperature or humidity.

Although specific PXRD data for this compound is not available, the technique remains a standard method for the solid-state characterization of such compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Character

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide valuable information about the functional groups present and the nature of the chemical bonds.

For this compound, one would expect to observe characteristic vibrational frequencies corresponding to its constituent parts:

O-H Stretching: The hydroxyl groups of the boronic acid would exhibit broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.

B-O Stretching: Vibrations associated with the boron-oxygen bonds would also be present.

C-O Stretching: The ether linkage (phenyl-O-CH₂) would show characteristic stretching vibrations.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: These would be observed above 3000 cm⁻¹.

A comparative analysis of IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. While general spectral regions for these functional groups are known, a detailed experimental and theoretical (e.g., using Density Functional Theory) study would be required for a precise assignment of the vibrational modes of this compound.

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of a molecule by observing how it absorbs and emits light.

UV-Vis Spectroscopy: This technique would reveal the electronic transitions within this compound. The absorption spectrum would likely be dominated by π → π* transitions associated with the aromatic phenyl and pyridine rings. The position and intensity of the absorption maxima (λ_max) would provide insights into the extent of conjugation in the molecule. Changes in the solvent polarity could also influence the absorption spectrum, offering clues about the nature of the electronic transitions.

Fluorescence Spectroscopy: If this compound is fluorescent, an emission spectrum could be recorded after excitation at an appropriate wavelength. The fluorescence spectrum provides information about the excited state of the molecule. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its fluorescence properties. The sensitivity of the fluorescence to the local environment could also be explored, for instance, how it changes upon binding to other molecules or metal ions. Studies on similar boronic acid-containing compounds have shown that their electronic and luminescent properties can be sensitive to pH and the presence of saccharides.

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like methanol (B129727) might look as follows, although it must be stressed that this is illustrative due to the lack of experimental data.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | ~270 | Not Determined | π → π* |

This table illustrates how the electronic absorption properties would be presented if determined experimentally.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(Pyridin-2-ylmethoxy)phenylboronic acid would focus on determining its fundamental electronic properties, which dictate its stability, reactivity, and spectroscopic characteristics.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like this compound, which has several rotatable bonds, a comprehensive conformational analysis is crucial. This involves systematically rotating the key dihedral angles—specifically around the C-O-C ether linkage and the C-B bond—to map the potential energy surface and identify all low-energy conformers.

Quantum chemical methods, such as DFT at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform these calculations. nih.gov The relative energies of different conformers, such as those arising from the orientation of the pyridinyl and phenyl rings and the hydroxyl groups on the boronic acid moiety, would be determined. The most stable conformer corresponds to the global minimum on the potential energy surface.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cphenyl-O-CH2-Cpyridinyl) | Dihedral Angle (Cphenyl-C-B-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.2° | 0.00 |

| 2 | 85.2° | 0.1° | +2.5 |

| 3 | 179.1° | 179.8° | +1.8 |

| 4 | 84.9° | 179.9° | +4.2 |

Note: The data in this table is hypothetical and for illustrative purposes to show what a conformational analysis would yield.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The analysis would likely show the HOMO localized primarily on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO would be centered on the electron-deficient boronic acid group. This distribution highlights the potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.36 | Indicator of chemical stability and reactivity |

Note: The data in this table is hypothetical and based on typical values for similar aromatic boronic acids.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net By analyzing the vibrational modes, specific peaks in the calculated spectra can be assigned to the stretching and bending of particular bonds within this compound, such as the B-O, O-H, C-O, and C=N bonds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax = 275 nm | π → π* transition of aromatic rings |

| IR Frequency | 3450 cm-1 | O-H stretch (boronic acid) |

| IR Frequency | 1605 cm-1 | C=N stretch (pyridine ring) |

| IR Frequency | 1350 cm-1 | B-O stretch |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to probe experimentally.

For any proposed reaction involving this compound, such as its participation in a Suzuki coupling or a condensation reaction, computational methods can be used to map out the entire reaction coordinate. This involves locating the geometry of the transition state—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. nih.gov

Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the transition state structure. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit models involve including a number of solvent molecules directly in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

For reactions of this compound, the choice of solvent could affect the stability of charged intermediates or transition states. Computational studies incorporating solvent effects would provide a more accurate prediction of the reaction's feasibility and kinetics under realistic experimental conditions.

Molecular Dynamics Simulations for Dynamic Behavior

A comprehensive search of scientific databases found no specific molecular dynamics (MD) simulation studies published for this compound. MD simulations are powerful computational methods used to understand the time-dependent behavior of molecules, providing insights into conformational changes, interactions with solvent, and binding dynamics with biological targets.

In the broader context of boronic acid derivatives, MD simulations have been employed to:

Investigate the interaction and binding stability of boronic acid-based inhibitors with their target enzymes.

Study the conformational flexibility and dynamics of complex molecular assemblies containing boronic esters.

Explore the behavior of boronic acid-functionalized materials and their interactions with other molecules, such as polymers or biological membranes.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its dynamic behavior. Such a study would likely investigate the rotational freedom of the pyridinylmethoxy and phenylboronic acid groups, the planarity of the aromatic rings, and the compound's interaction with water or other solvents, including hydrogen bonding patterns involving the boronic acid and pyridine nitrogen atom.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies specifically focused on this compound were identified in the reviewed literature. QSPR models are theoretical frameworks that correlate the structural or physicochemical properties of compounds with a specific activity or property using mathematical equations. These models are valuable for predicting the properties of new compounds without the need for empirical testing.

For boronic acids in general, QSPR studies could potentially be used to predict various properties, such as:

Acidity (pKa): The pKa of a boronic acid is crucial for its interaction with diols and its behavior at physiological pH. QSPR models can correlate pKa with electronic descriptors of the substituents on the phenyl ring.

Biological Activity: Models could relate structural features to inhibitory activity against specific enzymes, such as proteases or beta-lactamases.

Physicochemical Properties: Properties like solubility, lipophilicity (logP), and chromatographic retention times can be predicted based on molecular descriptors.

As no specific QSPR models have been developed for this compound, no data tables or detailed findings can be presented. The development of such a model would require a dataset of related compounds with measured properties to establish a statistically significant correlation.

Future Perspectives and Emerging Research Directions

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of novel boronic acid derivatives is driving the integration of their production into automated synthesis platforms. Methodologies such as flow chemistry are becoming increasingly relevant for the synthesis of boronic acids, offering advantages in terms of safety, scalability, and reaction control. organic-chemistry.orgacs.orgresearchgate.netresearchgate.netnih.gov Automated systems can handle air-sensitive organometallic reagents and thermally unstable intermediates, which are often involved in boronic acid synthesis, with high precision and reproducibility. unimi.it

For a molecule like 2-(Pyridin-2-ylmethoxy)phenylboronic acid, an automated assembly-line approach could enable the iterative and stereoselective formation of complex derivatives. unimi.it This would allow for the rapid generation of a library of analogues with varied substituents on either the phenyl or pyridine (B92270) ring, facilitating high-throughput screening for applications in drug discovery and materials science. The use of robotic platforms can perform diverse chemical reactions, including the conversion of the boronic ester to other functional groups, thereby expanding the accessible chemical space. unimi.it

Key Advantages of Automated Synthesis for this compound Derivatives:

| Feature | Benefit |

| High Throughput | Rapid generation of a diverse library of compounds for screening. |

| Reproducibility | Consistent product quality and yield. |

| Safety | Contained handling of hazardous reagents and intermediates. |

| Scalability | Seamless transition from discovery to kilogram-scale production. acs.orgresearchgate.net |

Development of Advanced Materials with Tunable Properties

The ability of the boronic acid group to form reversible covalent bonds with diols makes this compound a prime candidate for the development of advanced materials with tunable properties. Boronic ester cross-linked polymers are an emerging class of materials with applications in self-healing materials, chemical recycling, and shape programming. mdpi.comnih.gov

The pyridine moiety in this compound can introduce additional functionalities, such as metal coordination sites, which can be exploited to create multifunctional materials. For instance, polymers incorporating this compound could exhibit stimuli-responsive behavior, where changes in pH, temperature, or the presence of specific metal ions could alter the material's mechanical or optical properties. By engineering the polymer backbone and the cross-linking density, it is possible to tailor the thermal and mechanical properties of the resulting materials. mdpi.comacs.org

Potential Applications in Advanced Materials:

Self-Healing Polymers: The dynamic nature of boronic ester bonds can allow for the spontaneous repair of mechanical damage. mdpi.com

Sensors: The pyridine and boronic acid groups can act as recognition sites for specific analytes, leading to a detectable change in the material's properties.

Drug Delivery Systems: The reversible bonding of the boronic acid with diol-containing drugs could enable the development of controlled-release formulations.

Green and Sustainable Synthetic Approaches

Future research will likely focus on developing more environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the broader principles of green chemistry, which aim to reduce waste and the use of hazardous substances. rsc.org

One promising avenue is the use of mechanochemistry, which involves the grinding of solid reactants to initiate a chemical reaction, often in the absence of a solvent. researchgate.net This approach has been successfully applied to the formation of boronic acid esters and could potentially be adapted for the synthesis of the parent boronic acid. researchgate.net Another green approach is the use of visible-light photoredox catalysis for borylation reactions, which can proceed under mild conditions.

Furthermore, the development of catalytic systems that utilize earth-abundant metals or even metal-free conditions for C-H borylation would represent a significant advance in the sustainable synthesis of arylboronic acids. nih.gov One-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps. rsc.orgberkeley.eduacs.org

Comparison of Synthetic Approaches:

| Approach | Traditional Methods | Green/Sustainable Methods |

| Solvents | Often require organic solvents. | Reduced or no solvent use (mechanochemistry). researchgate.net |

| Catalysts | May use precious metal catalysts. | Aims for earth-abundant metals or metal-free catalysts. |

| Energy Input | Can require high temperatures. | Can operate at room temperature (photocatalysis). |

| Waste Generation | Multiple steps can lead to more waste. | One-pot reactions minimize waste. rsc.orgberkeley.eduacs.org |

Exploration in New Catalytic Cycles

The dual functionality of this compound, possessing both a Lewis acidic boron center and a Lewis basic pyridine nitrogen, opens up possibilities for its use in novel catalytic cycles. Such bifunctional molecules can act as "frustrated Lewis pairs" or cooperative catalysts for a variety of organic transformations. acs.orgnih.gov

The boronic acid moiety can activate substrates containing hydroxyl or carbonyl groups, while the pyridine nitrogen can act as a proton shuttle or a coordinating site for a metal co-catalyst. nih.govresearchgate.net This could enable new catalytic activities for reactions such as direct amide formation, asymmetric aldol reactions, and the hydrolysis of esters. acs.orgnih.gov

Recent breakthroughs have even seen the incorporation of boronic acid into enzymes to create artificial metalloenzymes with enhanced catalytic power and selectivity. scitechdaily.com This suggests a future direction where derivatives of this compound could be designed as ligands for metal catalysts or even as standalone organocatalysts for challenging chemical transformations. The ability to tune the electronic properties of both the boronic acid and the pyridine ring through substitution offers a strategy for optimizing catalytic performance.

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling are poised to play a crucial role in the rational design of novel derivatives of this compound with tailored properties. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure and predict the reactivity of different derivatives. biorxiv.orgnih.gov

By performing in silico screening, researchers can identify promising candidates for synthesis, thereby reducing the time and resources required for experimental work. For example, computational models can predict how different substituents on the aromatic rings will affect the pKa of the boronic acid, its binding affinity for specific diols, or its coordination properties with metal ions. nih.gov

Molecular docking studies can be used to design derivatives that act as inhibitors for specific enzymes, a strategy that has been successfully employed for other boronic acid-based drugs. biorxiv.org The goal is to create molecules with high potency and selectivity, while also optimizing their pharmacokinetic properties. The synergy between computational design and automated synthesis platforms could significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. What are the primary synthetic routes for 2-(Pyridin-2-ylmethoxy)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling between aryl halides (e.g., bromopyridine derivatives) and boronic acid precursors. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used .

- Solvent systems : THF/H₂O or DME/H₂O mixtures optimize solubility and reaction efficiency .

- Bases : Na₂CO₃ or K₂CO₃ facilitate transmetallation .

- Temperature : 80–110°C improves coupling efficiency while minimizing boroxine formation .

Q. Table 1: Yield Comparison Under Different Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80 | 78 |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 100 | 85 |

| Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 65 |

Yields drop significantly if steric hindrance from the pyridylmethoxy group is not addressed through solvent polarity adjustments .

Q. What purification challenges are associated with this boronic acid, and how can they be mitigated?

Methodological Answer: Challenges include:

- Boroxine formation : Occurs during prolonged storage or heating. Mitigated by storing at 2–8°C in anhydrous solvents .

- Silica gel adsorption : Irreversible binding during column chromatography. Alternative methods:

- Byproduct removal : Benzoxaborole byproducts (from competing cyclization) require gradient elution (hexane → ethyl acetate) .

Critical Note : NMR (¹H/¹³C) and HPLC-MS are essential for purity validation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., pyridyl vs. phenyl groups) influence reactivity in cross-coupling reactions?

Methodological Answer: The pyridylmethoxy group introduces both steric and electronic effects:

- Electron-withdrawing nature : Enhances Lewis acidity of boron, accelerating transmetallation but increasing susceptibility to protodeboronation .

- Steric hindrance : The ortho-methoxy group reduces coupling efficiency with bulky aryl halides. Mitigated by using bulky phosphine ligands (e.g., SPhos) .

Q. Table 2: Reactivity of Analogous Boronic Acids

| Substituent | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Pyridin-2-ylmethoxy | 4-Bromotoluene | 72 | |

| Phenylmethoxy | 4-Bromotoluene | 88 | |

| Trifluoroethoxymethyl | 4-Bromoanisole | 63 |